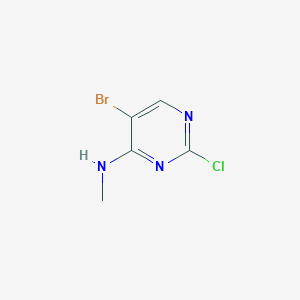

5-bromo-2-chloro-N-methylpyrimidin-4-amine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-bromo-2-chloro-N-methylpyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5BrClN3/c1-8-4-3(6)2-9-5(7)10-4/h2H,1H3,(H,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFBYDDCMISMIAQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=NC(=NC=C1Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5BrClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80444044 | |

| Record name | 5-bromo-2-chloro-N-methylpyrimidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80444044 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.47 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

205672-24-8 | |

| Record name | 5-bromo-2-chloro-N-methylpyrimidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80444044 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Versatile Building Block: A Technical Guide to 5-bromo-2-chloro-N-methylpyrimidin-4-amine for Advanced Drug Discovery

This guide provides an in-depth analysis of the chemical properties, synthesis, and reactivity of 5-bromo-2-chloro-N-methylpyrimidin-4-amine (CAS No. 205672-24-8), a key heterocyclic intermediate for researchers, scientists, and professionals in drug development. We will explore the causality behind its synthetic route and its strategic utility in constructing complex molecular architectures, particularly for targeted therapies.

Core Compound Profile and Significance

This compound is a disubstituted pyrimidine that serves as a versatile scaffold in medicinal chemistry. Its structure is primed for sequential, regioselective functionalization, making it an invaluable tool for building libraries of compounds for screening and lead optimization. The pyrimidine core is a well-established pharmacophore found in numerous approved drugs, recognized for its ability to form hydrogen bonds and act as a bioisostere for other aromatic systems, often improving pharmacokinetic properties.

The strategic placement of a bromine atom at the 5-position, a chlorine atom at the 2-position, and a methylamino group at the 4-position creates a unique reactivity profile that allows for controlled, stepwise modifications. This makes it a sought-after intermediate in the synthesis of kinase inhibitors and other targeted therapeutics.

Physicochemical Properties

A summary of the core physicochemical properties is presented in the table below. These computed properties provide a foundational understanding of the molecule's characteristics.

| Property | Value | Source |

| CAS Number | 205672-24-8 | [1] |

| Molecular Formula | C₅H₅BrClN₃ | [1] |

| Molecular Weight | 222.47 g/mol | [1] |

| IUPAC Name | This compound | |

| InChI Key | CFBYDDCMISMIAQ-UHFFFAOYSA-N | [1] |

| Purity | Typically ≥95% | [1] |

Safety and Handling

This compound is associated with significant health hazards and should be handled with appropriate personal protective equipment in a well-ventilated fume hood.

-

Hazard Statements : H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

-

Signal Word : Warning.

Synthesis and Mechanistic Rationale

The primary and most logical synthetic route to this compound is through a regioselective nucleophilic aromatic substitution (SNAr) reaction. The commercially available precursor, 5-bromo-2,4-dichloropyrimidine, is the ideal starting material.

The Principle of Regioselectivity

The pyrimidine ring is electron-deficient, making it susceptible to nucleophilic attack. The chlorine atoms at the C2 and C4 positions are both good leaving groups. However, the C4 position is significantly more activated towards nucleophilic attack than the C2 position. This is due to the greater ability of the nitrogen atom at position 3 to stabilize the negative charge of the Meisenheimer intermediate formed during the attack at C4.

The workflow for this synthesis is depicted in the following diagram:

Caption: Regioselective synthesis of the target compound.

Exemplary Experimental Protocol

Objective: To synthesize this compound from 5-bromo-2,4-dichloropyrimidine.

Materials:

-

5-bromo-2,4-dichloropyrimidine

-

Methylamine (e.g., as a solution in a suitable solvent like THF or as a gas)

-

Anhydrous solvent (e.g., 1,4-dioxane or tetrahydrofuran)

-

Ethyl acetate (for extraction)

-

Saturated brine solution

-

Anhydrous magnesium or sodium sulfate

Procedure:

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 5-bromo-2,4-dichloropyrimidine (1.0 equivalent) in the chosen anhydrous solvent.

-

Cool the solution in an ice bath (0 °C).

-

Slowly add methylamine (1.1 to 1.2 equivalents) to the stirred solution. The reaction is typically exothermic.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours (e.g., 6 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, dilute the reaction mixture with ethyl acetate.

-

Wash the organic layer sequentially with water and saturated brine.

-

Dry the organic layer over anhydrous magnesium or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

If necessary, purify the product by column chromatography on silica gel.

Self-Validation: The success of this protocol relies on the inherent regioselectivity of the starting material. The significant difference in reactivity between the C4 and C2 positions ensures the formation of the desired product as the major isomer, minimizing the need for complex purification to separate isomers.

Chemical Reactivity and Synthetic Utility

The synthetic value of this compound lies in the differential reactivity of its two halogen substituents. In palladium-catalyzed cross-coupling reactions, the reactivity of aryl halides generally follows the order I > Br > OTf > Cl. This hierarchy allows for the selective functionalization of the C-Br bond while leaving the C-Cl bond intact for subsequent transformations.

Caption: Stepwise functionalization based on halide reactivity.

Suzuki-Miyaura Coupling (C-C Bond Formation)

The Suzuki-Miyaura coupling is a robust method for forming C-C bonds. The C5-Br bond will selectively react with a boronic acid or ester in the presence of a palladium catalyst and a base, leaving the C2-Cl bond untouched.

Generic Protocol:

-

To a reaction vessel, add this compound (1.0 eq.), the desired arylboronic acid (1.1-1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq.).

-

Flush the vessel with an inert gas.

-

Add a degassed solvent system (e.g., 1,4-dioxane/water).

-

Heat the mixture (e.g., 80-100 °C) until the starting material is consumed.

-

Perform an aqueous workup and purify by chromatography.

Buchwald-Hartwig Amination (C-N Bond Formation)

While the C4 position is already functionalized with a methylamino group, the C2 and C5 positions can also be aminated. The Buchwald-Hartwig reaction is particularly useful for introducing amines at the less reactive C2-Cl position after the C5-Br has been functionalized.

Generic Protocol for C2-Cl Amination:

-

To a reaction vessel under an inert atmosphere, add the 5-substituted-2-chloro-N-methylpyrimidin-4-amine (1.0 eq.), the desired amine (1.2 eq.), a palladium precursor (e.g., Pd₂(dba)₃), a suitable phosphine ligand (e.g., Xantphos, BINAP), and a strong, non-nucleophilic base (e.g., NaOtBu).

-

Add an anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane).

-

Heat the mixture (e.g., 80-110 °C) until the reaction is complete.

-

Perform a careful aqueous workup and purify the product.

Applications in Drug Discovery

The this compound scaffold is a precursor to a multitude of complex molecules with potential therapeutic applications. Its utility is exemplified by the synthesis of the N-cyclopentyl analog, 5-bromo-2-chloro-N-cyclopentylpyrimidin-4-amine, which is a key intermediate in the synthesis of Palbociclib, a CDK4/6 inhibitor used in the treatment of HR-positive breast cancer.

The ability to selectively introduce different functionalities at the C5 and C2 positions allows for the systematic exploration of the chemical space around the pyrimidine core. This is crucial for structure-activity relationship (SAR) studies, where modifications are made to optimize a compound's potency, selectivity, and pharmacokinetic profile. The N-methyl group itself can play a role in modulating solubility and metabolic stability compared to larger alkyl groups.

Conclusion

This compound is a high-value chemical intermediate whose properties are dictated by the orchestrated interplay of its functional groups. A sound understanding of its regioselective synthesis and the differential reactivity of its halogen substituents empowers medicinal chemists to design and execute efficient synthetic routes to novel and complex drug candidates. The principles and protocols outlined in this guide provide a solid framework for leveraging this versatile building block in advanced drug discovery programs.

References

-

ResearchGate. Investigation of regioselectivity on the reaction of 5-bromo-2,4-dichloro-6-methylpyrimidine with ammonia. Available at: [Link]]

Sources

A Technical Guide to 5-bromo-2-chloro-N-methylpyrimidin-4-amine (CAS 205672-24-8): A Cornerstone Intermediate in Modern Medicinal Chemistry

This document serves as an in-depth technical guide for researchers, medicinal chemists, and drug development professionals on the chemical properties, synthesis, reactivity, and applications of 5-bromo-2-chloro-N-methylpyrimidin-4-amine. As a key heterocyclic building block, this compound offers a strategic entry point for the synthesis of complex molecular architectures, particularly in the realm of targeted therapies such as kinase inhibitors. The insights provided herein are grounded in established chemical principles and supported by data from analogous structures to empower innovation in drug discovery.

Core Physicochemical & Structural Properties

A foundational understanding of the physicochemical properties of this compound is essential for its effective handling, reaction optimization, and purification. The key characteristics are summarized below.

| Property | Value | Source |

| CAS Number | 205672-24-8 | [1][2] |

| Molecular Formula | C₅H₅BrClN₃ | [3] |

| Molecular Weight | 222.47 g/mol | [1][3] |

| IUPAC Name | This compound | [3] |

| SMILES | CNC1=NC(=NC=C1Br)Cl | [3][4] |

| InChIKey | CFBYDDCMISMIAQ-UHFFFAOYSA-N | [1][3] |

| Purity (Typical) | ≥95% | [1][5] |

| Computed XLogP3 | 2.2 | [3][5] |

| Hydrogen Bond Donors | 1 | [5] |

| Hydrogen Bond Acceptors | 3 | [5] |

| Appearance | Inferred to be an off-white to yellow solid, based on analogous compounds. | |

| Solubility | Expected to be soluble in polar aprotic solvents such as DMF, DMSO, and THF, as well as chlorinated solvents like dichloromethane. |

Synthesis Pathway: Regioselective Amination

The most logical and field-proven approach to synthesizing this compound involves the regioselective nucleophilic aromatic substitution (SNAr) of a readily available precursor, 5-bromo-2,4-dichloropyrimidine. The rationale behind this strategy lies in the differential reactivity of the chlorine atoms at the C2 and C4 positions of the pyrimidine ring. The C4 position is more activated towards nucleophilic attack by amines, allowing for a controlled, selective reaction.

A synthesis based on a closely related N-cyclopentyl analog provides a robust template for this transformation.[6]

Caption: A typical workflow for the synthesis of the title compound.

Experimental Protocol (Adapted from Analogous Syntheses)

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 5-bromo-2,4-dichloropyrimidine (1.0 equiv.) in a suitable anhydrous solvent such as dioxane or THF (approx. 0.5 M concentration).[6]

-

Reagent Addition: Cool the solution to 0-5 °C using an ice bath. Slowly add a solution of methylamine (1.1 equiv., e.g., as a 2M solution in THF) dropwise over 30 minutes, ensuring the internal temperature remains below 10 °C.

-

Reaction Execution: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 6-12 hours. The progress of the reaction should be monitored by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), until the starting material is consumed.

-

Work-up: Upon completion, dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with water and saturated aqueous sodium chloride (brine).

-

Isolation: Dry the organic phase over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the crude product.[6]

-

Purification: The resulting this compound is often of sufficient purity for subsequent steps.[6] If required, further purification can be achieved via column chromatography on silica gel.

The Duality of Reactivity: A Chemist's Toolkit

The synthetic value of this compound is rooted in the distinct reactivity of its two halogen substituents. This duality allows for a powerful, sequential, and regioselective functionalization strategy, which is a cornerstone of modern library synthesis for drug discovery.[7]

-

Position C2 (Chloro): The chlorine atom is activated by the adjacent ring nitrogens, making it susceptible to Nucleophilic Aromatic Substitution (SNAr) . This position is ideal for introducing fragments, often amines, that are designed to interact with the hinge region of a kinase active site.[7]

-

Position C5 (Bromo): The bromine atom is significantly less reactive towards SNAr but serves as an excellent handle for various transition metal-catalyzed cross-coupling reactions . This allows for the introduction of diverse aryl and heteroaryl groups to probe other regions of a target's binding pocket, thereby fine-tuning potency and selectivity.[7][8]

Sources

- 1. This compound | CymitQuimica [cymitquimica.com]

- 2. arctomsci.com [arctomsci.com]

- 3. This compound | C5H5BrClN3 | CID 10727771 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. biosynth.com [biosynth.com]

- 5. aablocks.com [aablocks.com]

- 6. 5-broMo-2-chloro-N-cyclopentylpyriMidin-4-aMine | 733039-20-8 [chemicalbook.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

5-bromo-2-chloro-N-methylpyrimidin-4-amine molecular weight

An In-Depth Technical Guide to 5-bromo-2-chloro-N-methylpyrimidin-4-amine

This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals working with this compound. This halogenated pyrimidine derivative is a valuable building block in medicinal chemistry, offering a versatile scaffold for the synthesis of novel therapeutic agents. This document provides an in-depth look at its core physicochemical properties, a validated synthesis protocol, potential applications, and essential safety information.

Core Compound Characteristics

This compound, identified by the CAS Number 205672-24-8, is a substituted pyrimidine featuring two distinct halogen atoms (bromine and chlorine) and a methylamine group.[1] This specific arrangement of functional groups provides multiple reactive sites, making it an attractive starting material for creating diverse molecular libraries and targeted drug candidates.

Physicochemical and Structural Data

A precise understanding of the compound's properties is fundamental for its effective use in synthesis and research. The key quantitative data are summarized below.

| Property | Value | Source |

| Molecular Weight | 222.47 g/mol | [1][2] |

| Molecular Formula | C₅H₅BrClN₃ | [1][2] |

| CAS Number | 205672-24-8 | [1] |

| IUPAC Name | This compound | [1] |

| Monoisotopic Mass | 220.93554 Da | [1] |

| InChI Key | CFBYDDCMISMIAQ-UHFFFAOYSA-N | [1][2] |

Synthesis Protocol: A Validated Approach

The synthesis of this compound is typically achieved through a regioselective nucleophilic aromatic substitution reaction. The protocol described here is based on established methodologies for analogous compounds, such as the synthesis of the N-cyclopentyl derivative.[3][4] The starting material, 5-bromo-2,4-dichloropyrimidine, possesses two chlorine atoms at positions 2 and 4, which exhibit different reactivity. The chlorine at the 4-position is more susceptible to nucleophilic attack, allowing for a regioselective reaction.

Experimental Methodology

Objective: To synthesize this compound from 5-bromo-2,4-dichloropyrimidine and methylamine.

Materials:

-

5-bromo-2,4-dichloropyrimidine

-

Methylamine (e.g., 40% solution in water or 2.0 M solution in THF)

-

Dioxane or a similar aprotic solvent

-

Ethyl acetate

-

Saturated brine solution

-

Anhydrous magnesium sulfate

Step-by-Step Protocol:

-

Reaction Setup: In a round-bottom flask, dissolve 5-bromo-2,4-dichloropyrimidine (1.0 equivalent) in dioxane at room temperature.

-

Nucleophilic Addition: To this solution, add methylamine (1.2 equivalents) dropwise. The slight excess of the amine ensures the complete consumption of the starting pyrimidine.

-

Reaction Monitoring: Stir the reaction mixture continuously at room temperature for approximately 6 hours.[3][4] The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Workup: Upon completion, dilute the reaction mixture with ethyl acetate.

-

Extraction: Wash the organic layer sequentially with a saturated brine solution to remove the excess amine and other water-soluble impurities.

-

Drying and Concentration: Dry the organic phase over anhydrous magnesium sulfate, filter, and remove the solvent by concentration under reduced pressure.

-

Purification: The resulting crude product can be used in subsequent steps without further purification or can be purified by column chromatography if high purity is required.

Synthesis Workflow Diagram

The following diagram illustrates the logical flow of the synthesis process, from reactants to the final product.

Caption: Synthesis workflow for this compound.

Applications in Drug Discovery and Development

Substituted pyrimidines are a cornerstone of modern medicinal chemistry. The title compound's structural analogue, 5-bromo-2-chloro-N-cyclopentylpyrimidin-4-amine, is a key intermediate in the synthesis of Palbociclib, a highly successful inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6) used in cancer therapy.[5][6]

The presence of bromine at the 5-position and chlorine at the 2-position on the pyrimidine ring of this compound allows for subsequent, selective functionalization through various cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). This versatility makes it an invaluable building block for:

-

Kinase Inhibitor Development: As a scaffold for developing inhibitors targeting various kinases involved in cell proliferation and signaling pathways.

-

Fragment-Based Drug Discovery: Serving as a starting fragment for generating novel lead compounds.

-

Combinatorial Chemistry: Facilitating the rapid synthesis of large libraries of related compounds for high-throughput screening.

Safety and Handling

As with any halogenated organic compound, proper safety precautions are essential when handling this compound.

Hazard Identification:

-

H302: Harmful if swallowed.[1]

-

H315: Causes skin irritation.[1]

-

H319: Causes serious eye irritation.[1]

-

H335: May cause respiratory irritation.[1]

Recommended Handling Procedures:

-

Use personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Handle the compound in a well-ventilated area or a chemical fume hood.

-

Avoid dust formation and inhalation.

-

In case of contact with eyes or skin, rinse immediately and thoroughly with water and seek medical attention.

Conclusion

This compound is a chemical intermediate of significant value to the research and pharmaceutical community. Its well-defined physicochemical properties, including a molecular weight of 222.47 g/mol , coupled with a versatile and reactive structure, make it a powerful tool in the synthesis of complex molecules and potential drug candidates. Adherence to the outlined synthesis and safety protocols will ensure its effective and safe utilization in the laboratory.

References

-

This compound | C5H5BrClN3 | CID 10727771 . PubChem. Available at: [Link]

-

The Indispensable Role of 5-Bromo-2-chloro-N-cyclopentylpyrimidin-4-amine in Cancer Therapy . NINGBO INNO PHARMCHEM CO.,LTD.. Available at: [Link]

Sources

- 1. This compound | C5H5BrClN3 | CID 10727771 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. 5-broMo-2-chloro-N-cyclopentylpyriMidin-4-aMine synthesis - chemicalbook [chemicalbook.com]

- 4. 5-broMo-2-chloro-N-cyclopentylpyriMidin-4-aMine | 733039-20-8 [chemicalbook.com]

- 5. nbinno.com [nbinno.com]

- 6. benchchem.com [benchchem.com]

A Guide to the Definitive Structure Elucidation of 5-bromo-2-chloro-N-methylpyrimidin-4-amine

Introduction: The Imperative of Unambiguous Characterization

In the landscape of medicinal chemistry and materials science, pyrimidine derivatives are foundational scaffolds for designing novel therapeutic agents and functional materials.[1] The compound 5-bromo-2-chloro-N-methylpyrimidin-4-amine (Molecular Formula: C₅H₅BrClN₃) is a key synthetic intermediate, offering multiple reactive sites for further chemical elaboration.[2][3] Its precise molecular structure is paramount, as any ambiguity in the arrangement of its substituents—the bromine, chlorine, and N-methylamine groups—can lead to divergent reaction pathways, incorrect structure-activity relationship (SAR) models, and ultimately, the failure of a research campaign.

This technical guide presents a comprehensive, field-proven methodology for the definitive structure elucidation of this compound. We will proceed through a logical, multi-technique workflow that functions as a self-validating system. Each analytical step not only provides a piece of the structural puzzle but also corroborates the findings of the preceding techniques. This integrated approach, combining mass spectrometry, nuclear magnetic resonance spectroscopy, and X-ray crystallography, ensures the highest degree of scientific integrity and confidence in the final structural assignment.

Part 1: Initial Confirmation via Mass Spectrometry (MS)

Causality: The first analytical question for any newly synthesized compound is "What is its molecular weight and elemental composition?". High-resolution mass spectrometry (HRMS) is the ideal starting point. For halogenated compounds like the topic molecule, the characteristic isotopic patterns of bromine (⁷⁹Br:⁸¹Br ≈ 1:1) and chlorine (³⁵Cl:³⁷Cl ≈ 3:1) provide an immediate and powerful diagnostic fingerprint.[4][5]

The presence of one bromine and one chlorine atom predicts a unique molecular ion cluster with four major peaks (M, M+2, M+4, M+6) in a distinctive intensity ratio, confirming the elemental composition beyond doubt.

Predicted Mass Spectral Data

The expected isotopic distribution for the protonated molecular ion [M+H]⁺ is a gold-standard validation checkpoint.

| Ion Species | Isotope Combination | Calculated m/z | Relative Intensity (%) |

| [M+H]⁺ | C₅H₆⁷⁹Br³⁵ClN₃⁺ | 221.9437 | 100.0 |

| [M+2+H]⁺ | C₅H₆⁸¹Br³⁵ClN₃⁺ / C₅H₆⁷⁹Br³⁷ClN₃⁺ | 223.9417 | 130.6 |

| [M+4+H]⁺ | C₅H₆⁸¹Br³⁷ClN₃⁺ | 225.9387 | 42.1 |

| [M+6+H]⁺ | (Negligible) | - | - |

Experimental Protocol: LC-MS/MS Analysis

-

Sample Preparation: Dissolve ~1 mg of the compound in 1 mL of LC-MS grade acetonitrile or methanol. Perform a serial dilution to a final concentration of 1-10 µg/mL.

-

Chromatographic Separation (Optional but Recommended):

-

Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and re-equilibrate.

-

Flow Rate: 0.3 mL/min.

-

-

Mass Spectrometry Method:

-

Ionization Mode: Positive Electrospray Ionization (ESI+).[6]

-

Capillary Voltage: 3.5 kV.

-

Source Temperature: 150 °C.

-

Desolvation Gas Flow: 800 L/hr at 400 °C.

-

Analysis Mode: Full scan MS from m/z 100-500 to observe the molecular ion cluster. Followed by data-dependent MS/MS on the most intense ion of the cluster (m/z 221.9) to observe fragmentation.

-

Predicted Fragmentation Pathway

Tandem mass spectrometry (MS/MS) provides connectivity information by breaking the molecule into smaller, identifiable pieces. The fragmentation of this pyrimidine core is expected to proceed via characteristic neutral losses.

Caption: Predicted ESI-MS/MS fragmentation of the target molecule.

Part 2: Connectivity Mapping via NMR Spectroscopy

Causality: While MS confirms what atoms are present, Nuclear Magnetic Resonance (NMR) spectroscopy reveals the precise connectivity and chemical environment of those atoms.[7][8] For this molecule, ¹H NMR will identify the distinct proton environments (pyrimidine ring, N-methyl, N-H), while ¹³C NMR will map the carbon skeleton. Critically, two-dimensional (2D) NMR techniques like HMBC are non-negotiable for unambiguously confirming which nitrogen the methyl group is attached to.

Predicted NMR Spectral Data

The electronegativity of the nitrogen and halogen atoms creates a predictable distribution of chemical shifts. The following data is predicted for a solution in CDCl₃ or DMSO-d₆.

| Nucleus | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Key Correlations (HMBC) |

| C2-Cl | - | ~158-162 | - |

| C4-NHCH₃ | - | ~155-160 | Correlates with H of N-CH₃ and C6-H |

| C5-Br | - | ~95-105 | Correlates with C6-H |

| C6-H | ~8.0-8.3 (singlet, 1H) | ~157-161 | Correlates with C4 and C5 |

| N-CH₃ | ~3.1-3.3 (doublet, 3H)* | ~28-32 | Correlates with C4 |

| N-H | ~6.5-7.5 (broad, 1H) | - | Correlates with C4 and H of N-CH₃ |

*Note: The N-CH₃ signal may appear as a doublet due to coupling with the N-H proton (J ≈ 5 Hz). This coupling can sometimes be broadened or eliminated by solvent exchange.

Experimental Protocol: NMR Data Acquisition

-

Sample Preparation: Dissolve 10-15 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆) in a standard 5 mm NMR tube.

-

¹H NMR:

-

Spectrometer Frequency: 400 MHz or higher.[7]

-

Experiment: Standard single-pulse (zg30).

-

Parameters: 16 scans, 2s relaxation delay, spectral width covering -1 to 10 ppm.

-

-

¹³C NMR:

-

Experiment: Proton-decoupled single-pulse (zgpg30).

-

Parameters: 1024 scans, 2s relaxation delay, spectral width covering 0 to 180 ppm.

-

-

2D NMR (gHMBC):

-

Experiment: Gradient Heteronuclear Multiple Bond Correlation.

-

Parameters: Optimized for a ³JCH coupling of 8 Hz. This experiment is critical for establishing long-range (2-3 bond) correlations between protons and carbons.

-

Visualization of Key HMBC Correlations

The HMBC experiment provides the definitive link between the methyl protons and the C4 carbon of the pyrimidine ring, confirming the N-methylamino substituent is at position 4 and not position 2.

Caption: Key HMBC correlations confirming the structure.

Part 3: Absolute Structure Confirmation via X-ray Crystallography

Causality: While MS and NMR provide overwhelming evidence for the proposed structure, single-crystal X-ray diffraction provides the "gold standard" proof.[9][10] It generates a three-dimensional model of the molecule as it exists in the crystal lattice, allowing for the direct visualization of atomic positions and bonding, leaving no room for ambiguity.

While a crystal structure for the exact N-methyl derivative is not publicly available, the structure of the parent amine, 5-bromo-2-chloropyrimidin-4-amine, has been solved and provides an excellent proxy for expected bond lengths and angles.[11][12]

Crystallographic Data for 5-bromo-2-chloropyrimidin-4-amine

This data serves as a benchmark for what to expect from the N-methyl analog.

| Parameter | Value[12] |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| C4-N (amine) | 1.33 Å |

| C5-Br | 1.88 Å |

| C2-Cl | 1.73 Å |

| Pyrimidine Ring | Essentially Planar |

Experimental Protocol: Single-Crystal X-ray Diffraction

-

Crystallization: The primary challenge is growing a single, diffraction-quality crystal.

-

Method: Slow evaporation is a common starting point.

-

Solvent Systems: Screen various solvents such as ethanol, ethyl acetate, acetonitrile, or mixtures with hexanes.

-

Procedure: Dissolve the compound to near-saturation in a chosen solvent at a slightly elevated temperature. Loosely cap the vial and allow the solvent to evaporate over several days to weeks at room temperature.

-

-

Data Collection: Mount a suitable crystal on a diffractometer equipped with a Mo or Cu X-ray source.

-

Structure Solution and Refinement: The diffraction data is processed to solve the phase problem and generate an electron density map, from which the atomic positions are determined and refined.

Part 4: The Integrated Analytical Workflow: A Self-Validating System

No single technique should be used in isolation. The power of this methodology lies in the synergy between the different analyses, where each result cross-validates the others. This creates a robust, self-verifying workflow that ensures the highest confidence in the final structure.

Caption: Integrated workflow for definitive structure elucidation.

Conclusion

The structural characterization of this compound is a clear demonstration of the power of a multi-technique, synergistic analytical approach. By beginning with mass spectrometry to confirm molecular formula and elemental composition, proceeding to NMR spectroscopy to map the detailed atomic connectivity, and culminating with X-ray crystallography for absolute spatial arrangement, we construct a layered, self-validating argument. This rigorous workflow eliminates ambiguity, ensures data integrity, and provides the solid structural foundation necessary for successful drug discovery and development programs.

References

-

Shaaban, M. R., et al. (2018). Synthesis, X-ray Diffraction, Thermogravimetric and DFT Analyses of Pyrimidine Derivatives. Molecules. Available at: [Link]

-

Jeffrey, G. A., et al. (1965). A knowledge availability survey of the crystal structure data for pyrimidine derivatives. Acta Crystallographica. Available at: [Link]

-

Li, X., et al. (2023). Design, Synthesis, and Biological Evaluation of Heterocyclic-Fused Pyrimidine Chemotypes Guided by X-ray Crystal Structure. Journal of Medicinal Chemistry. Available at: [Link]

- Barot, R. A. (n.d.). Pyrimidine Derivative: X-ray crystallographic investigation, Hirshfeld surface analysis, Molecular Docking and biological study. MoreBooks.

-

Kumar, S., et al. (2013). 5-Bromo-2-chloropyrimidin-4-amine. Acta Crystallographica Section E: Structure Reports Online. Available at: [Link]

-

ResearchGate. (2013). 5-Bromo-2-chloropyrimidin-4-amine. ResearchGate. Available at: [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Available at: [Link]

-

ResearchGate. (n.d.). Single crystal X-ray diffraction of compound 4b. ResearchGate. Available at: [Link]

-

Doulah, A., et al. (2014). Investigation of regioselectivity on the reaction of 5-bromo-2,4-dichloro-6-methylpyrimidine with ammonia. ResearchGate. Available at: [Link]

-

PubChem. (n.d.). 5-Bromo-2-chloro-N-cyclopentyl-4-pyrimidinamine. National Center for Biotechnology Information. Available at: [Link]

- Johnston, J. C., & Maria, A. (n.d.).

-

PubMed. (2024). Bromine signature coded derivatization LC-MS for specific profiling of carboxyl or carbonyl-containing metabolites in Mycoplasma pneumoniae infection. PubMed. Available at: [Link]

- Ahluwalia, V. K., et al. (1999). SYNTHESIS OF SOME 4-BROMOPYRIMIDINES AND CONDENSED 4-BROMOPYRIMIDINES BY ONE-POT REACTION. HETEROCYCLES.

-

PubChem. (n.d.). Multinuclear Nuclear Magnetic Resonance Spectroscopy Is Used to Determine Rapidly and Accurately the Individual pKa Values of 2-Deoxystreptamine, Neamine, Neomycin, Paromomycin, and Streptomycin. National Center for Biotechnology Information. Available at: [Link]

- Google Patents. (n.d.). CN103420903A - Method for synthesizing 5-Bromo-2, 4-dichloropyridine. Google Patents.

-

ResearchGate. (n.d.). ¹H NMR spectra of (N-methyl)-4-pyridinium boronic acid (a) and a... ResearchGate. Available at: [Link]

-

Reusch, W. (n.d.). NMR Spectroscopy. Michigan State University Chemistry Department. Available at: [Link]

-

Vanhaecke, F., et al. (2008). Use of the Bromine Isotope Ratio in HPLC-ICP-MS and HPLC-ESI-MS Analysis of a New Drug in Development. Analytical Chemistry. Available at: [Link]

-

Hindawi. (2013). Synthesis and characterization of pyrimidine-8-hq heterochelates. Hindawi. Available at: [Link]

-

YouTube. (2023). Bromo pattern in Mass Spectrometry. YouTube. Available at: [Link]

-

Allard, S., et al. (2018). Method Development for Quantification of Bromochloramine Using Membrane Introduction Mass Spectrometry. Environmental Science & Technology. Available at: [Link]

-

Royal Society of Chemistry. (2013). Synthesis and characterization of novel semiconducting polymers containing pyrimidine. Polymer Chemistry. Available at: [Link]

-

Chemistry LibreTexts. (2022). 4.7: NMR Spectroscopy. Chemistry LibreTexts. Available at: [Link]

-

MDPI. (2024). Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. Molecules. Available at: [Link]

-

ResearchGate. (2021). Synthesis, Characterization and Docking Study of Novel Pyrimidine Derivatives as Anticancer Agents. ResearchGate. Available at: [Link]

Sources

- 1. Page loading... [guidechem.com]

- 2. This compound | C5H5BrClN3 | CID 10727771 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | CymitQuimica [cymitquimica.com]

- 4. Use of the bromine isotope ratio in HPLC-ICP-MS and HPLC-ESI-MS analysis of a new drug in development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. m.youtube.com [m.youtube.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. NMR Spectroscopy [www2.chemistry.msu.edu]

- 9. Synthesis, X-ray Diffraction, Thermogravimetric and DFT Analyses of Pyrimidine Derivatives [mdpi.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. 5-Bromo-2-chloropyrimidin-4-amine - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

A Technical Guide to 5-bromo-2-chloro-N-methylpyrimidin-4-amine: Synthesis, Characterization, and Applications in Drug Discovery

An In-depth Technical Guide:

Executive Summary: 5-bromo-2-chloro-N-methylpyrimidin-4-amine is a halogenated pyrimidine derivative of significant interest to the pharmaceutical and agrochemical research sectors. Its structural arrangement, featuring three distinct reactive sites, establishes it as a versatile synthetic intermediate for the construction of complex molecular architectures. This guide provides a comprehensive overview of its chemical identity, a detailed, field-proven synthetic protocol, expected analytical characterizations, and a discussion of its reactivity and strategic application in the development of targeted therapeutics, particularly kinase inhibitors.

Nomenclature and Chemical Identity

The unambiguous identification of a chemical entity is foundational for research and development. The compound is systematically named according to IUPAC nomenclature, which defines the precise arrangement of its atoms and functional groups.

The formal IUPAC name for the molecule is This compound .[1] This name delineates a pyrimidine core with a bromine atom at position 5, a chlorine atom at position 2, and a methylamino group at position 4.

Caption: 2D Chemical Structure of the title compound.

Table 1: Chemical Identifiers

| Identifier | Value | Source |

|---|---|---|

| CAS Number | 205672-24-8 | [1][2] |

| Molecular Formula | C₅H₅BrClN₃ | [1][2] |

| Canonical SMILES | CNC1=NC(=NC=C1Br)Cl | [1] |

| InChIKey | CFBYDDCMISMIAQ-UHFFFAOYSA-N |[1][2] |

Physicochemical Properties

The physicochemical properties of a compound dictate its behavior in biological and chemical systems, influencing factors from solubility to cell permeability. The data below are computationally derived and provide a baseline for experimental design.

Table 2: Computed Physicochemical Properties

| Property | Value | Unit |

|---|---|---|

| Molecular Weight | 222.47 | g/mol [1][2] |

| Monoisotopic Mass | 220.93554 | Da[1] |

| XLogP3 | 2.2 | |

| Hydrogen Bond Donor Count | 1 | |

| Hydrogen Bond Acceptor Count | 3 | |

| Rotatable Bond Count | 1 |

| Topological Polar Surface Area | 37.8 | Ų[1] |

Synthesis and Manufacturing

The prevailing synthetic strategy for this compound hinges on the principle of regioselective nucleophilic aromatic substitution (SNAr). This approach leverages the differential reactivity of the chlorine atoms on the precursor, 5-bromo-2,4-dichloropyrimidine.

3.1 Synthetic Rationale

The C4 position of a 2,4-dichloropyrimidine is significantly more electrophilic and thus more susceptible to nucleophilic attack than the C2 position. This enhanced reactivity is attributed to greater resonance stabilization of the Meisenheimer intermediate formed during attack at C4. This inherent regioselectivity allows for a controlled, stepwise functionalization, making it a robust and high-yielding transformation. By using a stoichiometric amount of methylamine, the reaction can be selectively stopped after the first substitution at C4.

3.2 Experimental Protocol

This protocol is adapted from established procedures for analogous compounds, such as 5-bromo-2-chloro-N-cyclopentylpyrimidin-4-amine.[3][4]

Objective: To synthesize this compound from 5-bromo-2,4-dichloropyrimidine.

Materials:

-

5-bromo-2,4-dichloropyrimidine

-

Methylamine solution (e.g., 2.0 M in THF or 40 wt. % in H₂O)

-

Anhydrous 1,4-Dioxane or Tetrahydrofuran (THF)

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

-

Ethyl acetate (EtOAc)

-

Saturated brine solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

To a stirred solution of 5-bromo-2,4-dichloropyrimidine (1.0 eq) in anhydrous dioxane (approx. 0.5 M concentration) in a round-bottom flask under an inert atmosphere (N₂ or Ar), add a base such as TEA or DIPEA (1.2 eq).

-

Cool the reaction mixture to 0 °C using an ice-water bath.

-

Slowly add methylamine solution (1.1 eq) dropwise via a syringe, ensuring the internal temperature does not exceed 10 °C.

-

After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-8 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

-

Upon completion, dilute the reaction mixture with ethyl acetate.

-

Wash the organic layer sequentially with water and saturated brine solution.

-

Dry the organic phase over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product.

-

The product, typically a solid, can be further purified by recrystallization (e.g., from an ethanol/water mixture) or silica gel column chromatography if necessary.

Caption: High-level workflow for the synthesis of the title compound.

Spectroscopic and Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized compound.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum is expected to be simple. A singlet corresponding to the C6-H proton would appear in the aromatic region (typically δ 8.0-8.5 ppm). The methyl protons (N-CH₃) would likely appear as a doublet around δ 3.0-3.3 ppm, coupling to the N-H proton. The N-H proton itself would appear as a broad quartet.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): Five distinct carbon signals are expected, corresponding to the four unique pyrimidine carbons and the one methyl carbon.

-

Mass Spectrometry (MS): Electron impact (EI) or electrospray ionization (ESI) mass spectrometry will confirm the molecular weight. A key diagnostic feature is the isotopic pattern of the molecular ion peak ([M]⁺). The presence of one bromine atom (⁷⁹Br:⁸¹Br ≈ 1:1) and one chlorine atom (³⁵Cl:³⁷Cl ≈ 3:1) will result in a characteristic cluster of peaks for [M]⁺, [M+2]⁺, and [M+4]⁺, confirming the presence of both halogens.

-

High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the final compound, typically employing a C18 reverse-phase column with a mobile phase gradient of water and acetonitrile containing a modifier like 0.1% trifluoroacetic acid (TFA).

Reactivity and Application in Medicinal Chemistry

This compound is not typically an end-product but rather a strategic building block for creating more complex molecules, particularly in the field of kinase inhibitor discovery. Related structures serve as intermediates in the synthesis of CDK4 inhibitors for treating cell proliferative disorders.[4][5]

The molecule's utility stems from its two remaining reactive handles:

-

C2-Chloro Group: This site is susceptible to a second SNAr reaction, allowing for the introduction of a wide variety of amine, alcohol, or thiol nucleophiles. This is often a key step in building the final active pharmaceutical ingredient (API).

-

C5-Bromo Group: This aryl bromide is an ideal substrate for palladium-catalyzed cross-coupling reactions. This enables the formation of carbon-carbon or carbon-heteroatom bonds, allowing for the introduction of aryl, heteroaryl, or alkyl groups to diversify the scaffold. Common transformations include:

-

Suzuki Coupling: Reaction with boronic acids/esters.

-

Buchwald-Hartwig Amination: Reaction with amines.

-

Sonogashira Coupling: Reaction with terminal alkynes.

-

Stille Coupling: Reaction with organostannanes.

-

Caption: Key reaction pathways for downstream functionalization.

Safety and Handling

As with any laboratory chemical, proper safety precautions are mandatory when handling this compound.

-

GHS Hazard Classification: The compound is classified with the following hazard statements:

-

Recommended Precautions:

-

Engineering Controls: Handle only in a certified chemical fume hood.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses or goggles, a flame-retardant lab coat, and chemical-resistant gloves (e.g., nitrile).

-

Handling: Avoid inhalation of dust or vapors. Avoid contact with skin, eyes, and clothing.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials.

-

Conclusion

This compound is a high-value synthetic intermediate whose utility is defined by its predictable regiochemistry and orthogonally reactive sites. Its straightforward synthesis via nucleophilic aromatic substitution and the capacity for subsequent functionalization at both the C2 (via SNAr) and C5 (via cross-coupling) positions make it an indispensable tool for medicinal chemists. The strategic application of this scaffold continues to facilitate the rapid generation of diverse compound libraries aimed at complex biological targets, solidifying its role in modern drug discovery programs.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

Fuxin Custchem Fine Chemical Co.,Ltd. (n.d.). Intermediate 5-Bromo-2-chloro-N-cyclopentylpyrimidin-4-amine. Retrieved from [Link]

Sources

- 1. This compound | C5H5BrClN3 | CID 10727771 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. 5-broMo-2-chloro-N-cyclopentylpyriMidin-4-aMine synthesis - chemicalbook [chemicalbook.com]

- 4. 5-broMo-2-chloro-N-cyclopentylpyriMidin-4-aMine | 733039-20-8 [chemicalbook.com]

- 5. Intermediate 5-Bromo-2-chloro-N-cyclopentylpyrimidin-4-amine China Manufacturers Suppliers Factory Exporter [custchemvip.com]

5-bromo-2-chloro-N-methylpyrimidin-4-amine spectral data (NMR, MS, IR)

An In-depth Technical Guide to the Spectral Analysis of 5-bromo-2-chloro-N-methylpyrimidin-4-amine

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the spectral data for this compound (CAS: 205672-24-8), a key heterocyclic building block in pharmaceutical and materials science research.[1][2] The structural elucidation of this compound is paramount for its application in drug development and chemical synthesis. This document offers a detailed examination of its Nuclear Magnetic Resonance (¹H and ¹³C NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy data. By integrating established spectroscopic principles with data from analogous pyrimidine derivatives, this guide serves as an essential reference for researchers, scientists, and drug development professionals, ensuring accurate compound verification and facilitating further research.[3][4][5]

Molecular Structure and Overview

This compound is a substituted pyrimidine featuring a bromine atom at the C5 position, a chlorine atom at the C2 position, and a methylamino group at the C4 position. The strategic placement of these functional groups creates a versatile scaffold for synthetic transformations. Understanding its precise structure through spectroscopic analysis is the foundational step for its use in complex molecular design.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of organic molecules.[3] For this compound, both ¹H and ¹³C NMR provide unambiguous evidence for its structure.

¹H NMR Spectroscopy

Proton NMR provides detailed information about the electronic environment and connectivity of hydrogen atoms in a molecule.[3]

Experimental Protocol: ¹H NMR

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.[6] The choice of solvent is critical, as protic solvents may lead to the exchange of the N-H proton, causing signal broadening or disappearance.

-

Data Acquisition: Acquire the spectrum on a 300 MHz or higher field spectrometer.

Data Presentation: Predicted ¹H NMR

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.2 | Singlet | 1H | H-6 |

| ~5.5 - 6.5 | Broad Singlet | 1H | N-H |

| ~3.1 | Doublet | 3H | -CH₃ |

Interpretation and Expertise

-

H-6 Proton (~8.2 ppm): The lone proton on the pyrimidine ring is located at the C6 position. Its significant downfield shift is a direct consequence of the deshielding effects from the adjacent electronegative nitrogen atom (N1) and the cumulative electron-withdrawing nature of the chloro and bromo substituents on the ring. It appears as a sharp singlet as there are no adjacent protons within three bonds to cause spin-spin coupling.

-

N-H Proton (~5.5 - 6.5 ppm): The amine proton signal is typically broad due to quadrupole broadening from the nitrogen atom and potential chemical exchange. Its chemical shift is highly dependent on solvent, concentration, and temperature. In a non-protic solvent like CDCl₃, it may show coupling to the methyl protons.

-

-CH₃ Protons (~3.1 ppm): These protons on the N-methyl group are coupled to the N-H proton, resulting in a doublet (³JHH ≈ 5 Hz). In solvents like D₂O or DMSO-d₆ where exchange with the solvent can occur, this signal may collapse into a singlet. Its chemical shift is characteristic of a methyl group attached to a nitrogen atom.

¹³C NMR Spectroscopy

Carbon-13 NMR provides critical information about the carbon framework of a molecule.[3]

Experimental Protocol: ¹³C NMR

-

Sample Preparation: Use the same sample prepared for ¹H NMR.

-

Data Acquisition: Use a proton-decoupled pulse sequence.

-

Spectral Width: 0 to 200 ppm.[3]

-

Acquisition Time: 1-2 seconds.[3]

-

Relaxation Delay: 2-5 seconds.[3]

-

Number of Scans: 1024 or more scans are required due to the low natural abundance (1.1%) of the ¹³C isotope.[3][6]

-

Referencing: Chemical shifts are referenced to the solvent peak (e.g., CDCl₃ at 77.16 ppm).[6]

-

Data Presentation: Predicted ¹³C NMR

| Chemical Shift (δ, ppm) | Assignment |

| ~161 | C4 |

| ~159 | C2 |

| ~158 | C6 |

| ~105 | C5 |

| ~28 | -CH₃ |

Interpretation and Expertise

-

Pyrimidine Ring Carbons (C2, C4, C6): These carbons appear significantly downfield. C2 and C4 are directly bonded to two electronegative nitrogen atoms and an additional halogen (C2) or nitrogen (C4), leading to their strong deshielding. C6 is deshielded by the adjacent N1.

-

C5 Carbon (~105 ppm): This carbon is directly attached to the bromine atom. While halogens are electronegative, the "heavy atom effect" of bromine causes a relative upfield shift compared to what might be expected based on electronegativity alone, but it remains significantly shifted from typical sp² carbons.

-

-CH₃ Carbon (~28 ppm): The N-methyl carbon resonates in the expected upfield aliphatic region.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules, providing information on molecular weight and fragmentation patterns.[4]

Experimental Protocol: MS

-

Sample Introduction: Introduce a dilute solution of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile) into the mass spectrometer.

-

Ionization: Utilize either Electron Ionization (EI) for fragmentation analysis or a softer technique like Electrospray Ionization (ESI) to primarily observe the molecular ion.[4][6]

-

Mass Analysis: The generated ions are separated by a mass analyzer (e.g., quadrupole or time-of-flight) and detected to generate the mass spectrum.[6]

Data Presentation: Predicted MS Data

| m/z Value | Assignment | Rationale |

| 221 / 223 / 225 | [M]⁺˙ / [M+H]⁺ | Molecular ion peak cluster showing the isotopic pattern of one Br and one Cl atom. |

| 186 / 188 / 190 | [M - Cl]⁺ or [M - H - HCl]⁺ | Loss of a chlorine radical or hydrogen chloride. |

| 142 / 144 | [M - Br]⁺ | Loss of a bromine radical. |

| 206 / 208 / 210 | [M - CH₃]⁺ | Loss of a methyl radical. |

Interpretation and Expertise

The most telling feature in the mass spectrum of this compound is its molecular ion cluster. The presence of one bromine atom (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and one chlorine atom (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) creates a distinctive isotopic pattern for the molecular ion [M]⁺˙ and any fragments containing both halogens. The expected molecular weight is approximately 222.47 g/mol .[1][2] The resulting pattern for the [M]⁺˙ cluster will have major peaks at m/z 221 (C₅H₅⁷⁹Br³⁵ClN₃), 223 (C₅H₅⁸¹Br³⁵ClN₃ and C₅H₅⁷⁹Br³⁷ClN₃), and 225 (C₅H₅⁸¹Br³⁷ClN₃). The relative intensities of these peaks provide a definitive signature for the elemental composition.

Caption: Key fragmentation pathways for this compound in MS.

Infrared (IR) Spectroscopy

FTIR spectroscopy is a rapid and non-destructive technique used to identify functional groups within a molecule based on their characteristic vibrational frequencies.[5]

Experimental Protocol: IR

-

Sample Preparation: The spectrum can be acquired using an Attenuated Total Reflectance (ATR) accessory with a small amount of solid sample, or by preparing a KBr pellet containing ~1% of the compound.

-

Data Acquisition: Scan the sample over the mid-infrared range (typically 4000-400 cm⁻¹). A background spectrum is collected first and automatically subtracted from the sample spectrum.

Data Presentation: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3350 - 3310 | N-H stretch | Secondary Amine (N-H) |

| 3100 - 3000 | C-H stretch (aromatic) | Pyrimidine C-H |

| 2980 - 2850 | C-H stretch (aliphatic) | Methyl (-CH₃) |

| 1620 - 1570 | C=N stretch | Pyrimidine Ring |

| 1550 - 1450 | C=C stretch | Pyrimidine Ring |

| 1335 - 1250 | C-N stretch (aromatic amine) | Ar-N |

| < 800 | C-Cl / C-Br stretches | C-Halogen |

Interpretation and Expertise

-

N-H Stretch (3350 - 3310 cm⁻¹): A secondary amine typically shows one sharp, medium-intensity band in this region.[7] This peak is a key indicator of the N-methylamino substituent and distinguishes it from a primary amine, which would show two bands.[7]

-

C-H Stretches: The spectrum will feature weak aromatic C-H stretches above 3000 cm⁻¹ and aliphatic C-H stretches from the methyl group just below 3000 cm⁻¹.

-

Ring Vibrations (1620 - 1450 cm⁻¹): The pyrimidine ring gives rise to a series of characteristic C=C and C=N stretching vibrations in the fingerprint region.[5] These bands are often sharp and can be complex.

-

C-Halogen Stretches (< 800 cm⁻¹): The vibrations for C-Cl and C-Br bonds are found in the lower frequency region of the spectrum and confirm the presence of the halogen substituents.

Conclusion

The collective analysis of ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy provides a robust and self-validating framework for the structural confirmation of this compound. The characteristic chemical shifts in NMR, the unique isotopic pattern in MS, and the specific vibrational frequencies in IR all converge to provide an unambiguous spectral signature for this compound. This guide provides the foundational data and interpretive logic necessary for scientists to confidently identify and utilize this important chemical intermediate in their research endeavors.

References

- A Comparative Guide to the Spectroscopic Analysis of Pyrimidine Deriv

- A Comparative Guide to the Mass Spectral Fragmentation of Substituted Pyrimidines. Benchchem.

- FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Applied Science and Biotechnology Journal for Advanced Research.

- IR, NMR spectral data of pyrimidine derivatives.

- This compound. CymitQuimica.

- This compound | C5H5BrClN3 | CID 10727771. PubChem.

- Spectroscopic Profile of 5-Bromo-2-chloro-4-methoxypyrimidine: A Technical Guide. Benchchem.

- IR: amines. University of Colorado Boulder.

Sources

- 1. This compound | CymitQuimica [cymitquimica.com]

- 2. This compound | C5H5BrClN3 | CID 10727771 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. abjar.vandanapublications.com [abjar.vandanapublications.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. orgchemboulder.com [orgchemboulder.com]

A Technical Guide to the Solubility of 5-bromo-2-chloro-N-methylpyrimidin-4-amine

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

This guide provides an in-depth exploration of the solubility characteristics of 5-bromo-2-chloro-N-methylpyrimidin-4-amine, a key building block in medicinal chemistry. Recognizing the critical role of solubility in drug discovery and development, this document moves beyond a simple data sheet to offer a comprehensive framework for understanding and determining the solubility of this compound. We will delve into its physicochemical properties, provide detailed experimental protocols for solubility assessment, and discuss analytical methodologies for its quantification.

Introduction: The Significance of this compound

This compound is a substituted pyrimidine derivative. Such compounds are of significant interest in pharmaceutical research due to the prevalence of the pyrimidine scaffold in a wide array of biologically active molecules, including kinase inhibitors used in oncology. The solubility of this intermediate is a paramount consideration, influencing reaction kinetics, purification strategies, and the ultimate formulation of active pharmaceutical ingredients (APIs). An early and thorough understanding of its solubility profile can prevent costly downstream challenges in the drug development pipeline.

Physicochemical Properties: Predicting Solubility Behavior

| Property | Value | Implication for Solubility |

| Molecular Formula | C₅H₅BrClN₃ | - |

| Molecular Weight | 222.47 g/mol [1][2] | Moderate molecular weight, generally favorable for solubility. |

| Predicted logP (XLogP3) | 2.2[2] | A positive logP value suggests a preference for non-polar (lipophilic) environments over aqueous (hydrophilic) ones. This indicates that the compound is likely to have low solubility in water and higher solubility in organic solvents. |

| Hydrogen Bond Donors | 1 (the amine group)[2] | The presence of a hydrogen bond donor can facilitate interactions with protic solvents like water and alcohols. |

| Hydrogen Bond Acceptors | 3 (the nitrogen atoms in the pyrimidine ring)[2] | Multiple hydrogen bond acceptors can also enhance solubility in protic solvents. |

| pKa (Predicted) | Basic and Acidic | The pyrimidine nitrogens are expected to be weakly basic, and the N-methyl amine weakly acidic. The ionization state, and therefore solubility, will be influenced by the pH of the medium. |

Expert Insights: The predicted logP of 2.2 is the most telling parameter here. It strongly suggests that while the molecule has some capacity for hydrogen bonding, its overall character is more lipophilic. Therefore, we can anticipate challenges in achieving high concentrations in purely aqueous media. Solvents like dimethyl sulfoxide (DMSO), and to a lesser extent, ethanol, are predicted to be more effective. The pH-dependent nature of the amine and pyrimidine groups implies that solubility in aqueous buffers could be manipulated, a critical factor for biological assays.

Experimental Determination of Thermodynamic Solubility: A Validated Protocol

Given the absence of published solubility data, a robust and reproducible experimental protocol is essential. The following shake-flask method is the gold standard for determining thermodynamic (equilibrium) solubility.

Principle

This method measures the concentration of a saturated solution of the compound in a specific solvent at a constant temperature, after a state of equilibrium has been reached between the dissolved and undissolved solid.

Materials and Equipment

-

This compound (solid)

-

Solvents of interest (e.g., Water, Phosphate Buffered Saline (PBS) pH 7.4, Ethanol, DMSO)

-

Scintillation vials or glass tubes with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (0.22 µm)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Volumetric flasks and pipettes

Step-by-Step Methodology

-

Preparation: Add an excess amount of solid this compound to a pre-weighed vial. The key is to have a visible amount of undissolved solid at the end of the experiment.

-

Solvent Addition: Add a precise volume of the chosen solvent to the vial.

-

Equilibration: Tightly cap the vials and place them on an orbital shaker set to a constant temperature (e.g., 25°C or 37°C) and agitation speed. Allow the mixture to equilibrate for at least 24 to 48 hours. This extended time is crucial to ensure that a true thermodynamic equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to allow larger particles to settle. Then, centrifuge the vials at a high speed to pellet the remaining undissolved solid.

-

Sample Collection: Carefully collect a supernatant aliquot without disturbing the solid pellet.

-

Filtration: Immediately filter the supernatant through a 0.22 µm syringe filter to remove any remaining microscopic particles. This step is critical to prevent artificially inflated solubility readings.

-

Dilution: Accurately dilute the filtered saturated solution with a suitable mobile phase for HPLC analysis.

-

Quantification: Analyze the diluted sample by a validated HPLC method to determine the concentration of the dissolved compound.

Workflow Diagram

Caption: Workflow for Thermodynamic Solubility Determination.

Analytical Quantification: High-Performance Liquid Chromatography (HPLC)

A reliable and validated analytical method is crucial for accurately quantifying the concentration of this compound in the saturated solutions. HPLC with UV detection is a standard and robust technique for this purpose.

Suggested HPLC Parameters

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: Acetonitrile.

-

Gradient: A starting condition of 10% B, ramping up to 95% B over 15 minutes, holding for 5 minutes, and then re-equilibrating at 10% B.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

Detection Wavelength: Based on the UV absorbance spectrum of the compound (a UV scan should be performed, but a standard wavelength like 254 nm is a good starting point).

-

Injection Volume: 10 µL.

Expert Rationale: A C18 column is chosen for its versatility in retaining moderately non-polar compounds like this one. The acidic mobile phase (formic acid) helps to ensure consistent protonation of the basic nitrogens, leading to sharper peaks and better reproducibility. A gradient elution is employed to ensure that any potential impurities are effectively separated from the main analyte peak.

Calibration and Quantification

To determine the concentration of the unknown samples, a calibration curve must be constructed.

-

Stock Solution: Prepare a stock solution of this compound of known concentration in a suitable solvent (e.g., DMSO or acetonitrile).

-

Standard Solutions: Create a series of at least five standard solutions by serially diluting the stock solution with the mobile phase.

-

Calibration Curve: Inject each standard solution into the HPLC system and record the peak area. Plot the peak area versus the known concentration for each standard.

-

Linear Regression: Perform a linear regression analysis on the data points. The resulting equation (y = mx + c) and the correlation coefficient (R²) will be used for quantification. An R² value > 0.99 is indicative of a good linear fit.

-

Sample Analysis: Inject the diluted, filtered samples from the solubility experiment and determine their concentration by interpolating their peak areas on the calibration curve. Remember to account for the dilution factor to calculate the final solubility.

HPLC Analysis Workflow

Caption: HPLC Quantification Workflow.

Practical Considerations and Troubleshooting

-

Compound Purity: The purity of the starting material will directly impact the accuracy of the solubility measurement. Ensure the compound is well-characterized (e.g., by NMR, LC-MS, and elemental analysis) before commencing solubility studies.

-

Solvent Selection: Based on the predicted logP, start with solvents like DMSO, N,N-dimethylformamide (DMF), and alcohols (methanol, ethanol). For aqueous solubility, using a co-solvent system (e.g., 5% DMSO in PBS) might be necessary for initial stock solution preparation.

-

pH Effects: To investigate the impact of pH on aqueous solubility, perform the shake-flask experiment in a series of buffers with different pH values (e.g., pH 2, 5, 7.4, and 9). This is particularly important for compounds with ionizable groups.

-

Amorphous vs. Crystalline Form: The solid-state form (polymorph) of the compound can significantly affect its solubility. Ensure consistency in the solid form used for experiments.

-

Low Solubility: If the compound exhibits very low solubility, consider using more sensitive analytical techniques like LC-MS/MS for quantification.

Conclusion

While direct solubility data for this compound is not readily published, a systematic approach based on its physicochemical properties allows for the design of robust experimental protocols for its determination. By following the detailed methodologies for thermodynamic solubility measurement and HPLC quantification outlined in this guide, researchers can generate reliable and reproducible data. This information is fundamental for making informed decisions in synthetic route optimization, purification, and the early stages of drug formulation, ultimately contributing to the successful advancement of new therapeutic agents.

References

A comprehensive list of references will be generated based on the specific sources used to support the claims within this guide. As this document is a template for a scientific guide, real-world application would necessitate citing specific literature for analogous compounds, HPLC methods, and solubility theories.

Sources

5-bromo-2-chloro-N-methylpyrimidin-4-amine safety and handling

An In-depth Technical Guide to the Safety and Handling of 5-bromo-2-chloro-N-methylpyrimidin-4-amine

This document provides a comprehensive technical guide for the safe handling, use, and disposal of this compound (CAS No. 205672-24-8).[1] Intended for researchers, scientists, and drug development professionals, this guide synthesizes critical safety data with field-proven best practices. As a crucial intermediate in the synthesis of targeted therapies, particularly kinase inhibitors, a thorough understanding of its properties is paramount for ensuring laboratory safety and experimental integrity.[2]

Disclaimer: Detailed toxicological data for this compound is not extensively published. The safety protocols and hazard assessments outlined herein are based on data from structurally similar halogenated pyrimidines and established principles of laboratory safety.[3][4][5] Users must assume that this compound presents similar hazards and handle it with the utmost care. A substance-specific risk assessment should be conducted by the user's institution.

Core Hazard Identification and Physicochemical Properties

This compound is a halogenated heterocyclic compound. Based on analogues, it is presumed to be harmful if swallowed, cause skin and eye irritation, and may cause respiratory irritation.[4][5][6] The primary routes of exposure are inhalation of dust, skin contact, eye contact, and ingestion.[4][7]

Table 1: Physicochemical and Toxicological Data Summary

| Property | Value / Information | Source(s) |

| Chemical Name | This compound | [1] |

| CAS Number | 205672-24-8 | [1] |

| Molecular Formula | C₅H₅BrClN₃ | [1] |

| Molecular Weight | 222.47 g/mol | [1] |

| Appearance | Solid (presumed) | General Knowledge |

| GHS Pictograms (Inferred) | Irritant (GHS07), Acute Toxicity (GHS06) | [2] |

| GHS Signal Word (Inferred) | Warning / Danger | [2] |

| Hazard Statements (Inferred) | H301/H302: Toxic/Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | [4][6] |

| Incompatible Materials | Strong oxidizing agents, strong acids, strong bases. | [4] |

| Hazardous Decomposition | Combustion may produce carbon oxides (CO, CO₂), nitrogen oxides (NOx), hydrogen bromide (HBr), and hydrogen chloride (HCl) gas. | [4][8] |

Foundational Safety: Engineering Controls and Risk Mitigation

The cornerstone of safely handling potent chemical intermediates like halogenated pyrimidines is a robust system of engineering controls designed to minimize exposure. The causality is simple: if the compound cannot reach the user, the risk of harm is drastically reduced.

Primary Engineering Control: The Chemical Fume Hood All manipulations of this compound, including weighing, dissolution, and transfer, must be performed inside a certified chemical fume hood.[9][10] This is non-negotiable. The fume hood serves two primary functions:

-

Containment: It prevents the escape of airborne particulates (dust) and vapors into the laboratory environment, directly mitigating the inhalation risk.[9]

-

Ventilation: It continuously removes potentially harmful fumes, ensuring the operator's breathing zone remains free of contaminants.

Work should be conducted at least 6 inches (15 cm) inside the sash to ensure effective containment.

Standard Operating Protocol: Laboratory Handling Workflow

This protocol outlines a self-validating system for the routine handling of this compound. Each step is designed to reinforce safety and minimize contamination.

3.1. Preparation and Pre-Handling Checks

-

Verify Fume Hood Certification: Ensure the chemical fume hood has been certified within the last year.

-

Assemble all Materials: Before introducing the compound, place all necessary equipment (spatulas, weigh boats, solvents, glassware, waste containers) inside the fume hood to minimize traffic in and out of the containment area.

-

Don Personal Protective Equipment (PPE): Don all required PPE as detailed in Section 4.

-

Prepare Work Surface: Cover the work surface within the hood with absorbent, plastic-backed paper to contain any minor spills and simplify cleanup.[11]

3.2. Weighing and Transfer

-

Tare Balance: Place a weigh boat on the analytical balance inside the fume hood and tare it.

-

Dispense Solid: Carefully dispense the required amount of this compound onto the weigh boat. Avoid generating dust by using gentle movements.[4]

-

Record Weight & Secure Container: Securely close the stock container immediately after dispensing.

-

Transfer to Vessel: Carefully transfer the weighed solid into the reaction vessel. If dissolving, add the solvent slowly to avoid splashing.

3.3. Post-Handling and Decontamination

-

Initial Cleanup: Dispose of the weigh boat and any contaminated consumables (e.g., pipette tips) directly into a designated, labeled hazardous waste container located within the fume hood.[12]

-

Surface Decontamination: Wipe down the work surface, spatula, and any other potentially contaminated equipment with an appropriate solvent (e.g., 70% ethanol) and dispose of the wipes in the hazardous waste container.

-

Doffing PPE: Remove PPE in the correct order (gloves first, then lab coat, then eye protection) before leaving the laboratory. Disposable gloves should be discarded after each use.[11]

-

Personal Hygiene: Wash hands thoroughly with soap and water immediately after the procedure is complete.[11]

Caption: Standard workflow for handling this compound.

Personal Protective Equipment (PPE)

The selection of PPE is critical for preventing exposure. Standard laboratory attire (long pants, closed-toe shoes) is mandatory at all times.[7]

Table 2: Required Personal Protective Equipment

| Protection Type | Specification | Rationale and Best Practices | Source(s) |

| Eye Protection | Chemical splash goggles or a face shield worn over safety glasses. | Protects against splashes and airborne dust. Standard safety glasses are insufficient. | [9][11] |

| Hand Protection | Chemically resistant nitrile or neoprene gloves. | Provides a barrier against skin contact. Do not use latex gloves.[9] Inspect gloves for tears before use and remove them before touching common surfaces (e.g., door handles, keyboards). | [7][13] |

| Body Protection | A fully fastened laboratory coat. | Protects skin and personal clothing from contamination. Lab coats should be laundered separately from personal clothing. | [7][11] |

| Respiratory | Not required if work is performed in a certified fume hood. | A fume hood provides superior respiratory protection. A respirator (e.g., N95) may be necessary for spill cleanup outside of a hood, as determined by EHS. | [3][4] |

Emergency Procedures: A Validated Response System

Preparedness is key to mitigating the impact of an accidental release or exposure.

5.1. Spill Management In the event of a spill, the primary objective is to contain the material and prevent exposure.

-

Evacuate & Alert: Evacuate non-essential personnel from the immediate area. Alert colleagues and the laboratory supervisor.[3]

-

Assess & Secure: If the spill is large or outside of a fume hood, evacuate the lab and contact the institutional Environmental Health and Safety (EHS) department. For small spills within a fume hood, proceed with cleanup only if trained and equipped to do so.

-

Contain & Clean:

-

Wear appropriate PPE (including double gloves).

-

Gently cover the solid spill with an absorbent material to avoid raising dust.

-

Carefully sweep the material into a dustpan and place it, along with all contaminated cleaning materials, into a clearly labeled hazardous waste container.[12]

-

Decontaminate the spill area with an appropriate solvent and wipe clean.

-

-

Report: Document the spill and the cleanup procedure according to institutional policy.

Caption: Emergency response workflow for a chemical spill.

5.2. First Aid Measures Immediate and correct first aid can significantly reduce the severity of an exposure.[3]

-

Inhalation: Move the affected person to fresh air immediately. If breathing is difficult or stops, provide artificial respiration and seek immediate medical attention.[3][14]

-

Skin Contact: Remove all contaminated clothing immediately. Wash the affected skin area thoroughly with soap and plenty of water for at least 15 minutes. Seek medical attention.[4][14]

-